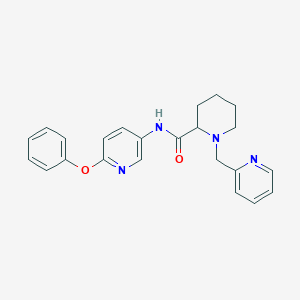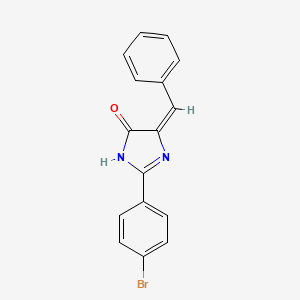![molecular formula C19H22N4O3 B6090099 2,2-dimethyl-N-[1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-4-oxo-3H-pyran-6-carboxamide](/img/structure/B6090099.png)
2,2-dimethyl-N-[1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-4-oxo-3H-pyran-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-dimethyl-N-[1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-4-oxo-3H-pyran-6-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of multiple functional groups, including a pyran ring, a pyrazole ring, and a pyridine ring. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-[1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-4-oxo-3H-pyran-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Formation of the Pyridine Ring: The pyridine ring can be synthesized through the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia.
Formation of the Pyran Ring: The pyran ring can be synthesized through the reaction of a β-ketoester with an aldehyde in the presence of a base.
Coupling Reactions: The synthesized rings are then coupled together through various coupling reactions, such as Suzuki or Heck coupling, to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve the optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2,2-dimethyl-N-[1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-4-oxo-3H-pyran-6-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions, such as reflux or room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may lead to the formation of alcohols or amines.
科学的研究の応用
2,2-dimethyl-N-[1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-4-oxo-3H-pyran-6-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, and anti-microbial activities.
Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules and materials.
Material Science: The compound is investigated for its potential use in the development of new materials with unique properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 2,2-dimethyl-N-[1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-4-oxo-3H-pyran-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
類似化合物との比較
Similar Compounds
2,2-dimethyl-N-[1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-4-oxo-3H-pyran-6-carboxamide: Unique due to its combination of pyran, pyrazole, and pyridine rings.
2,2-dimethyl-N-[1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-4-oxo-3H-pyran-6-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide group.
2,2-dimethyl-N-[1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-4-oxo-3H-pyran-6-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications.
特性
IUPAC Name |
2,2-dimethyl-N-[1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-4-oxo-3H-pyran-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c1-12(22-18(25)16-9-14(24)10-19(3,4)26-16)15-11-21-23(13(15)2)17-7-5-6-8-20-17/h5-9,11-12H,10H2,1-4H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLYVMRDEBPLJGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=N2)C(C)NC(=O)C3=CC(=O)CC(O3)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-ethoxy-6-({3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol](/img/structure/B6090021.png)
![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}tetrahydro-2-furancarboxamide](/img/structure/B6090035.png)
![N-(3-methylbutyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6090044.png)
![2-methyl-N-[4-(4-morpholinyl)benzyl]-3-(1H-1,2,4-triazol-1-yl)propanamide trifluoroacetate](/img/structure/B6090067.png)
![(5-fluoro-2-methoxyphenyl){1-[4-(2-hydroxyethoxy)benzyl]-3-piperidinyl}methanone](/img/structure/B6090070.png)
![2-[(5-chloro-2-thienyl)carbonyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6090080.png)

![4-[5-(5,6,7,8-Tetrahydronaphthalen-2-yloxymethyl)-1,2-oxazole-3-carbonyl]-1,4-diazepane-1-carbaldehyde](/img/structure/B6090090.png)
![N-methyl-1-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-N-(2-phenylethyl)piperidin-3-amine](/img/structure/B6090098.png)
![{4-[2,6-DINITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}(2-METHOXYPHENYL)METHANONE](/img/structure/B6090106.png)

![N-[(3-propyl-1,2-oxazol-5-yl)methyl]-6-[[(1R,2S,4S)-spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-yl]methylamino]pyridine-3-carboxamide](/img/structure/B6090110.png)
![2-{1-cyclopentyl-4-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-2-piperazinyl}ethanol](/img/structure/B6090118.png)

